Diclocymet

Description

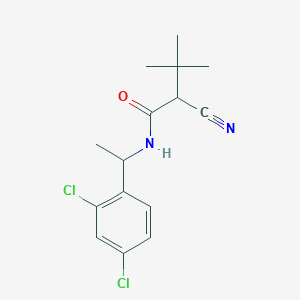

Structure

3D Structure

Properties

IUPAC Name |

2-cyano-N-[(1R)-1-(2,4-dichlorophenyl)ethyl]-3,3-dimethylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18Cl2N2O/c1-9(11-6-5-10(16)7-13(11)17)19-14(20)12(8-18)15(2,3)4/h5-7,9,12H,1-4H3,(H,19,20)/t9-,12?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEJGPFZQLRMXOI-PKEIRNPWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)Cl)Cl)NC(=O)C(C#N)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C=C(C=C1)Cl)Cl)NC(=O)C(C#N)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4057970 | |

| Record name | Diclocymet | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139920-32-4 | |

| Record name | Diclocymet | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139920-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diclocymet | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butanamide, 2-cyano-N-[(1R)-1-(2,4-dichlorophenyl)ethyl]-3,3-dimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICLOCYMET | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4JJB43RH3Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Diclocymet on Melanin Biosynthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Diclocymet is a systemic fungicide recognized for its potent inhibitory action on melanin biosynthesis.[1][2] This guide delineates the core mechanism by which this compound operates, focusing on its targeted disruption of the fungal 1,8-dihydroxynaphthalene (DHN)-melanin pathway.[3] The primary molecular target is identified as scytalone dehydratase, a critical enzyme in the pentaketide pathway responsible for fungal melanin production.[3][4] By inhibiting this enzyme, this compound effectively blocks the formation of DHN-melanin, which is crucial for the structural integrity and virulence of many pathogenic fungi, particularly in their ability to penetrate host tissues.[3][5] This guide contrasts the fungal-specific DHN pathway with the distinct tyrosinase-dependent pathway of mammalian melanogenesis, highlighting the selective nature of this compound's action. Furthermore, comprehensive, field-proven experimental protocols are provided to enable researchers to investigate these mechanisms, assess inhibitory activity, and explore the potential (though currently unsubstantiated) effects on mammalian melanin systems. This document serves as a foundational resource for professionals engaged in antifungal research and development.

Introduction: Melanin and the Advent of a Targeted Fungicide

Melanin represents a class of complex, high-molecular-weight pigments formed through the oxidative polymerization of phenolic or indolic compounds.[6][7] These pigments are ubiquitous across biological kingdoms, providing functions ranging from photoprotection in human skin to critical virulence factors in pathogenic fungi.[8][9] In fungi, melanin is often deposited in the cell wall, where it confers protection against a myriad of environmental stressors, including UV radiation, extreme temperatures, and host immune responses.[5][10]

Fungi synthesize melanin via several pathways, with the most prominent in plant pathogens being the 1,8-dihydroxynaphthalene (DHN)-melanin pathway.[5][8] This pathway is essential for the pathogenicity of fungi like Magnaporthe oryzae, the causal agent of rice blast disease. The melanin produced provides the mechanical strength and turgor pressure necessary for the fungus's appressoria to penetrate the plant cuticle.[3]

This compound, an α-cyanoacetamide derivative, was developed as a systemic fungicide specifically to combat such infections.[1][11] Its efficacy lies in its targeted inhibition of this crucial melanin biosynthesis pathway, representing a class of fungicides known as Melanin Biosynthesis Inhibitors (MBIs).[1][3]

Core Mechanism of Action: Targeted Inhibition of Fungal DHN-Melanin Synthesis

The fungicidal activity of this compound is not based on broad cytotoxicity but on the precise inhibition of a key enzymatic step in the DHN-melanin pathway. This targeted approach ensures high efficacy against the pathogen with minimal off-target effects.

The Fungal DHN-Melanin (Pentaketide) Pathway

Unlike mammalian melanin synthesis, which originates from the amino acid tyrosine, the DHN pathway in fungi like Ascomycota begins with acetyl-CoA or malonyl-CoA.[5][7] A multi-domain enzyme, polyketide synthase (PKS), catalyzes the initial steps to form the precursor 1,3,6,8-tetrahydroxynaphthalene (T4HN).[5] This molecule then undergoes a series of reduction and dehydration reactions to ultimately form DHN, which polymerizes into melanin.

The key steps relevant to MBI fungicides are:

-

Reduction: T4HN is reduced to scytalone.

-

Dehydration: Scytalone is dehydrated to form 1,3,8-trihydroxynaphthalene (T3HN).

-

Reduction: T3HN is reduced to vermelone.

-

Dehydration: Vermelone is dehydrated to form 1,8-dihydroxynaphthalene (DHN).

-

Polymerization: DHN is oxidized and polymerized by a laccase enzyme into the final DHN-melanin polymer.[5][12]

This compound's Molecular Target: Scytalone Dehydratase

This compound, along with fungicides like carpropamid and fenoxanil, specifically targets the scytalone dehydratase (SCD) enzyme.[3][13] This enzyme is responsible for catalyzing the two critical dehydration steps in the pathway: the conversion of scytalone to T3HN and the conversion of vermelone to DHN.[3] By inhibiting SCD, this compound effectively halts the biosynthetic cascade, preventing the production of the DHN monomer required for melanin polymerization.[3][4] This class of inhibitors is often referred to as MBI-D (Melanin Biosynthesis Inhibitors - Dehydration).[3]

The consequence of this inhibition is a failure to melanize the appressoria, rendering them unable to penetrate the host plant's epidermis and thus preventing infection.[3]

Contrasting Fungal vs. Mammalian Melanogenesis: A Question of Selectivity

A critical aspect for drug development professionals is understanding the selectivity of a compound. The mechanism of this compound is highly specific to the fungal DHN pathway, which is fundamentally different from the melanin synthesis pathway in mammals.

| Feature | Fungal DHN-Melanin Pathway | Mammalian Eumelanin/Pheomelanin Pathway |

| Precursor | Acetyl-CoA / Malonyl-CoA[5] | L-Tyrosine / L-DOPA[8][14] |

| Key Initiating Enzyme | Polyketide Synthase (PKS)[5][8] | Tyrosinase (TYR)[9][14] |

| Key Intermediates | Naphthalenes (e.g., Scytalone, Vermelone)[12] | Dopaquinone, Dopachrome[14] |

| Target of this compound | Scytalone Dehydratase [3] | Not a known target |

| Final Polymer Type | Allomelanin (Nitrogen-free)[10] | Eumelanin (Black/Brown), Pheomelanin (Red/Yellow)[7] |

This fundamental difference in biochemical pathways explains the selective fungicidal action of this compound. There is currently no evidence in the public domain to suggest that this compound directly inhibits tyrosinase or other key enzymes in the mammalian melanogenesis cascade. Any potential effects on mammalian systems would likely be off-target and would require dedicated investigation, as outlined in the experimental protocols below.

Experimental Protocols for Mechanistic Investigation

To validate the mechanism of action of this compound or to screen new compounds for similar activity, a series of robust, self-validating assays are required.

Protocol 1: In Vitro Fungal Melanin Inhibition Assay

-

Objective: To quantify the inhibitory effect of this compound on melanin production in a DHN-pathway-dependent fungus.

-

Causality: This assay directly tests the primary hypothesis that the compound inhibits the overall pathway in a whole-organism context.

-

Methodology:

-

Organism Preparation: Culture a melanin-producing fungus (e.g., Magnaporthe oryzae or a non-pathogenic model like Aspergillus nidulans) in a suitable liquid medium (e.g., Potato Dextrose Broth) to obtain a mycelial culture.

-

Treatment: Aliquot the fungal culture into a multi-well plate. Add this compound at a range of concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a known inhibitor control (e.g., tricyclazole).

-

Incubation: Incubate the plate under conditions that promote fungal growth and melanization (e.g., 28°C for 72-96 hours with shaking).

-

Melanin Extraction: a. Harvest the mycelia by centrifugation. b. Wash with phosphate-buffered saline (PBS). c. Extract melanin by boiling the mycelia in 1 M NaOH for 1 hour. d. Centrifuge to pellet debris and collect the supernatant containing the solubilized melanin.

-

Quantification: Measure the absorbance of the supernatant at 470 nm using a spectrophotometer.[15] Normalize the melanin content to the dry weight of the mycelia.

-

Data Analysis: Calculate the percentage of melanin inhibition relative to the vehicle control and determine the IC50 value.

-

Protocol 2: In Vitro Mammalian Tyrosinase Activity Assay

-

Objective: To determine if this compound has any direct inhibitory effect on tyrosinase, the rate-limiting enzyme in mammalian melanogenesis.[9]

-

Causality: This assay directly addresses the compound's selectivity by testing its activity against the key mammalian enzyme. A lack of inhibition supports the fungal-specific mechanism.

-

Methodology:

-

Reagent Preparation: a. Prepare a 50 mM sodium phosphate buffer (pH 6.5). b. Prepare a solution of mushroom tyrosinase (a common model enzyme) in the buffer.[15][16] c. Prepare a solution of L-DOPA (substrate) in the buffer. d. Prepare test compound solutions (this compound) and a positive control (Kojic acid) in buffer/DMSO.[16]

-

Assay Procedure (96-well plate format): a. To each well, add 140 µL of phosphate buffer, 20 µL of tyrosinase solution, and 20 µL of the test compound solution. b. Pre-incubate at 25°C for 10 minutes. c. Initiate the reaction by adding 20 µL of L-DOPA solution to each well.

-

Measurement: Immediately measure the rate of formation of dopachrome by reading the absorbance at 475 nm every minute for 20-30 minutes using a microplate reader.[15][17]

-

Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve. Determine the percentage of inhibition for each compound concentration relative to the vehicle control and calculate the IC50 value.

-

Protocol 3: Cellular Melanin Content Assay in B16F10 Melanoma Cells

-

Objective: To assess the effect of this compound on melanin production in a validated mammalian melanocyte cell line.

-

Causality: This cellular-level assay provides a more biologically relevant context than a simple enzyme assay to confirm whether the compound affects mammalian melanin synthesis, either directly or indirectly (e.g., via signaling pathways).[9][18]

-

Methodology:

-

Cell Culture: Culture B16F10 mouse melanoma cells in DMEM supplemented with 10% FBS until they reach 80% confluency.

-

Seeding and Treatment: Seed the cells into a multi-well plate. After 24 hours, replace the medium with fresh medium containing a melanogenesis stimulant (e.g., α-Melanocyte-Stimulating Hormone, α-MSH) and various concentrations of this compound.[19] Include a vehicle control and a positive control (e.g., Kojic acid).

-

Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO₂ atmosphere.

-

Cell Lysis and Melanin Quantification: a. Wash the cells with PBS and detach them using trypsin. b. Count the cells to normalize the results. c. Pellet the cells by centrifugation. d. Solubilize the melanin pellet in 1 M NaOH containing 10% DMSO at 80°C for 1 hour.[15]

-

Measurement: Measure the absorbance of the lysate at 405 nm.[15]

-

Data Analysis: Create a standard curve using synthetic melanin. Calculate the melanin content per cell for each treatment condition and express it as a percentage of the stimulated control.

-

Sources

- 1. This compound (Ref: S-2900) [sitem.herts.ac.uk]

- 2. This compound | C15H18Cl2N2O | CID 11527333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design of scytalone dehydratase inhibitors as rice blast fungicides: (N-phenoxypropyl)-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fungal Melanin in Plant Pathogens: Complex Biosynthesis Pathways and Diverse Biological Functions | MDPI [mdpi.com]

- 6. Inhibiting DHN- and DOPA-melanin biosynthesis pathway increased the therapeutic value of itraconazole in Madurella mycetomatis infected Galleria mellonella - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Melanin: Properties, Biosynthesis and its Role as Virulence in Fungi: A Review [arccjournals.com]

- 8. Fungal Melanin and the Mammalian Immune System - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular understanding of the therapeutic potential of melanin inhibiting natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 11. jstage.jst.go.jp [jstage.jst.go.jp]

- 12. researchgate.net [researchgate.net]

- 13. Inhibiting DHN- and DOPA-melanin biosynthesis pathway increased the therapeutic value of itraconazole in Madurella mycetomatis infected Galleria mellonella - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chemical and biochemical control of skin pigmentation with special emphasis on mixed melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. rsucon.rsu.ac.th [rsucon.rsu.ac.th]

- 18. Dichloromethane fraction of Cimicifuga heracleifolia decreases the level of melanin synthesis by activating the ERK or AKT signaling pathway in B16F10 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Glycine hydroxamate inhibits tyrosinase activity and melanin contents through downregulating cAMP/PKA signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Diclocymet: Chemical Structure, Properties, and Analysis

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

Diclocymet, a potent fungicide, has garnered significant attention in the agricultural sector for its efficacy in controlling rice blast disease. This technical guide provides a comprehensive overview of this compound, delving into its chemical structure, physicochemical properties, and mechanism of action. It further details established methodologies for its synthesis and analytical determination, alongside a review of its metabolic fate and toxicological profile. This document is intended to serve as an essential resource for researchers, scientists, and professionals involved in drug development and crop protection, offering a consolidated repository of technical information to facilitate further research and application.

Chemical Identity and Physicochemical Properties

This compound, systematically named 2-cyano-N-[(1R)-1-(2,4-dichlorophenyl)ethyl]-3,3-dimethylbutanamide, is a synthetic amide fungicide.[1][2] Its chemical identity is defined by the following identifiers:

-

CAS Number: 139920-32-4[3]

-

Molecular Weight: 313.22 g/mol [2]

-

IUPAC Name: 2-cyano-N-[(1R)-1-(2,4-dichlorophenyl)ethyl]-3,3-dimethylbutanamide[1][2]

-

SMILES: CNC(=O)C(C#N)C(C)(C)C[1]

-

InChI Key: YEJGPFZQLRMXOI-PKEIRNPWSA-N[1]

This compound is a chiral molecule and exists as a diastereoisomeric mixture, typically comprising equimolar amounts of the (1R,2S)- and (1R,2R)-isomers.[1] The commercial formulations generally utilize the (RS)‐(R)‐isomer.[3]

1.1. Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its environmental fate, biological activity, and for the development of analytical methods.

| Property | Value | Source |

| Physical State | Pale yellow crystalline solid | [3] |

| Melting Point | 154.4 °C | [3] |

| Aqueous Solubility | 6.38 mg/L (at 20 °C, pH 7) | [3] |

| Vapor Pressure | Low (qualitative) | [3] |

| Octanol-Water Partition Coefficient (log Kow) | 4.3 (Computed) | [1][2] |

Its low aqueous solubility and volatility are key characteristics influencing its behavior in the environment.[3]

1.2. Spectroscopic Data

-

¹H NMR and ¹³C NMR: The proton and carbon nuclear magnetic resonance spectra would exhibit characteristic signals for the aromatic protons of the dichlorophenyl ring, the ethyl group, the cyano-substituted carbon, the amide proton, and the tert-butyl group. The specific chemical shifts and coupling constants would be essential for structural confirmation and purity assessment.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the amide group, the C=O stretching of the amide carbonyl, the C≡N stretching of the nitrile group, and C-H stretching from the aromatic and aliphatic moieties.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve cleavage of the amide bond and loss of the dichlorophenyl ethyl group or the cyano-tert-butylacetyl group, providing further structural information.

Mechanism of Action: Inhibition of Melanin Biosynthesis

This compound's fungicidal activity stems from its ability to inhibit melanin biosynthesis in phytopathogenic fungi, particularly Magnaporthe oryzae, the causative agent of rice blast.[1][3] Melanin is a crucial component of the fungal appressorium, a specialized infection structure that generates turgor pressure to penetrate the plant cuticle.[4][5][6] By blocking melanin production, this compound renders the fungus incapable of infecting the host plant.

The specific target of this compound within the dihydroxynaphthalene (DHN)-melanin biosynthesis pathway is the enzyme scytalone dehydratase .[7] This enzyme catalyzes two dehydration steps in the pathway: the conversion of scytalone to 1,3,8-trihydroxynaphthalene and the conversion of vermelone to 1,8-dihydroxynaphthalene.[7] Inhibition of scytalone dehydratase leads to the accumulation of upstream intermediates and a lack of the final melanin product.

Synthesis of this compound

The commercial synthesis of this compound involves a multi-step process that emphasizes stereoselectivity to obtain the desired active isomer.[3] A general laboratory-scale synthesis can be conceptualized as follows:

Experimental Protocol: Synthesis of this compound

-

Preparation of (R)-1-(2,4-dichlorophenyl)ethylamine: This chiral amine is a key starting material. It can be synthesized through various asymmetric synthesis routes or by resolution of the racemic mixture.

-

Synthesis of 2-cyano-3,3-dimethylbutanoic acid: This can be prepared from 3,3-dimethylbutanal via a Strecker synthesis followed by hydrolysis, or other suitable methods for the formation of α-cyano carboxylic acids.

-

Amide Coupling: The final step involves the coupling of (R)-1-(2,4-dichlorophenyl)ethylamine with 2-cyano-3,3-dimethylbutanoic acid.

-

Step 3.1: Activation of the Carboxylic Acid: The carboxylic acid is converted to a more reactive species, such as an acid chloride (using thionyl chloride or oxalyl chloride) or an activated ester.

-

Step 3.2: Amidation: The activated carboxylic acid derivative is then reacted with the chiral amine in the presence of a base (e.g., triethylamine or pyridine) in an inert solvent (e.g., dichloromethane or tetrahydrofuran) at a controlled temperature to form the amide bond.

-

-

Purification: The crude this compound product is purified by techniques such as recrystallization or column chromatography to yield the final product of high purity.

Analytical Methodologies

Accurate and sensitive analytical methods are essential for residue analysis, quality control, and environmental monitoring of this compound. The most common techniques employed are based on chromatography coupled with mass spectrometry.

4.1. Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food matrices like rice.[3][8][9][10][11]

Experimental Protocol: QuEChERS for this compound in Rice

-

Homogenization: A representative sample of rice is homogenized to a fine powder.

-

Extraction:

-

A known weight of the homogenized sample (e.g., 10-15 g) is placed in a 50 mL centrifuge tube.

-

Water is added to hydrate the sample.

-

Acetonitrile is added as the extraction solvent.

-

The tube is shaken vigorously.

-

-

Salting Out: A mixture of salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) is added to induce phase separation between the aqueous and organic layers. The tube is shaken and then centrifuged.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

An aliquot of the acetonitrile supernatant is transferred to a microcentrifuge tube containing a d-SPE sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove non-polar interferences).

-

The tube is vortexed and then centrifuged.

-

-

Final Extract: The resulting supernatant is the cleaned-up extract, which can be directly analyzed or further concentrated before injection into the analytical instrument.

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. This compound | C15H18Cl2N2O | CID 11527333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (Ref: S-2900) [sitem.herts.ac.uk]

- 4. Dichloromethane(75-09-2) 13C NMR spectrum [chemicalbook.com]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. spectrabase.com [spectrabase.com]

- 8. nmrs.io [nmrs.io]

- 9. ENVIRONMENTAL [oasis-lmc.org]

- 10. Validation of an HPLC-MS/MS method for the quantification of pesticide residues in Rice and assessment of the washing effect - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Acute toxicity tests with Daphnia magna, Americamysis bahia, Chironomus riparius and Gammarus pulex and implications of new EU requirements for the aquatic effect assessment of insecticides - PMC [pmc.ncbi.nlm.nih.gov]

Diclocymet as a Melanin Biosynthesis Inhibitor in Fungi: A Technical Guide for Researchers

Introduction: The Strategic Importance of Fungal Melanin as a Drug Target

Fungi employ a diverse array of survival strategies, and the production of melanin is a key component of their defensive arsenal. This high molecular weight, hydrophobic pigment is not merely for coloration; it is a crucial virulence factor and protective shield for many pathogenic fungi.[1] Melanin deposits within the fungal cell wall provide robust protection against a wide range of environmental and host-induced stresses, including UV radiation, extreme temperatures, enzymatic lysis by host organisms, and the action of antimicrobial drugs.[1][2] In many plant pathogenic fungi, such as the rice blast fungus Magnaporthe oryzae, melanin is indispensable for the structural integrity and function of the appressorium, a specialized infection structure required to penetrate the host plant tissue.[3] Consequently, the enzymatic pathways responsible for melanin biosynthesis present a highly attractive target for the development of novel and effective fungicides.

This guide focuses on Diclocymet, a systemic fungicide that specifically targets the 1,8-dihydroxynaphthalene (DHN) melanin biosynthesis pathway, a common route for melanin production in the phyla Ascomycota and Deuteromycota.[3][4][5] We will provide an in-depth exploration of its mechanism of action, present detailed protocols for its scientific evaluation, and offer insights for researchers in mycology, plant pathology, and drug development.

The DHN-Melanin Biosynthesis Pathway: A Vulnerable Target

The synthesis of DHN-melanin is a multi-step enzymatic cascade that begins with precursors like acetyl-CoA or malonyl-CoA.[3] A key enzyme, polyketide synthase (PKS), initiates the process by forming 1,3,6,8-tetrahydroxynaphthalene (T4HN).[3] This intermediate then undergoes a series of reduction and dehydration reactions to produce the monomer 1,8-dihydroxynaphthalene (DHN), which is then polymerized into melanin.[4]

Several enzymes in this pathway are critical for the successful synthesis of melanin, and inhibiting any one of them can disrupt the entire process. These enzymes include hydroxynaphthalene (HN) reductases and scytalone dehydratases. Fungicides that inhibit these enzymes are known as Melanin Biosynthesis Inhibitors (MBIs). This compound falls into this class of fungicides.

Visualizing the DHN-Melanin Pathway

The following diagram illustrates the key steps in the DHN-melanin biosynthesis pathway and highlights the point of inhibition by this compound.

DHN-Melanin Pathway & this compound's Target

This compound: Mechanism of Action

This compound, chemically known as (RS)-2-cyano-N-[(R)-1-(2,4-dichlorophenyl)ethyl]-3,3-dimethylbutyramide, is a systemic fungicide specifically designed to inhibit melanin biosynthesis.[6][7] Its primary mode of action is the inhibition of hydroxynaphthalene (HN) reductase, a critical enzyme in the DHN pathway.[8] Specifically, it targets the reduction steps, such as the conversion of 1,3,8-trihydroxynaphthalene (T3HN) to vermelone.[8] By blocking this step, this compound effectively halts the production of the melanin monomer, preventing the formation of the protective pigment. This leaves the fungus vulnerable to environmental stresses and host defense mechanisms, and in the case of pathogens like M. oryzae, it prevents the appressorium from generating the necessary turgor pressure for host penetration.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₅H₁₈Cl₂N₂O | [7] |

| Molecular Weight | 313.2 g/mol | [7] |

| CAS Number | 139920-32-4 | [5][9] |

| Mode of Action | Systemic, Melanin Biosynthesis Inhibitor | [5] |

| Common Target | Rice Blast (Magnaporthe oryzae) | [5][6] |

Experimental Evaluation of this compound

To rigorously assess the efficacy and mechanism of this compound, a series of well-defined experimental protocols are necessary. These protocols are designed to be self-validating by including appropriate controls.

General Experimental Workflow

The following diagram outlines a logical workflow for the comprehensive evaluation of a putative melanin biosynthesis inhibitor like this compound.

Experimental workflow for this compound evaluation.

Protocol 1: Fungal Mycelial Growth Inhibition Assay

This assay determines the concentration of this compound that inhibits fungal growth by 50% (IC50), providing a quantitative measure of its antifungal activity.[10][11]

Materials:

-

Fungal species of interest (e.g., Magnaporthe oryzae, Aspergillus niger)

-

Potato Dextrose Agar (PDA) or other suitable solid medium

-

Sterile petri dishes

-

This compound

-

Dimethyl sulfoxide (DMSO) (for stock solution)

-

Sterile distilled water

-

Cork borer (5 mm diameter)

-

Incubator

Procedure:

-

Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO.

-

Scientist's Note: DMSO is a common solvent for hydrophobic compounds like this compound. Ensure the final concentration of DMSO in the media does not exceed 1% (v/v) to avoid solvent toxicity to the fungus.

-

-

Media Preparation: Autoclave the PDA medium. Allow it to cool to approximately 50-55°C.

-

Incorporation of Inhibitor: Add appropriate volumes of the this compound stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also, prepare a control plate containing only DMSO (at the highest volume used for the inhibitor) and a no-treatment control.

-

Plating: Pour the amended and control PDA into sterile petri dishes and allow them to solidify.

-

Inoculation: Using a sterile cork borer, take a 5 mm plug of mycelium from the edge of an actively growing fungal culture and place it in the center of each prepared plate.

-

Incubation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 25-28°C) for 5-7 days, or until the mycelium in the control plate has reached the edge.

-

Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.

-

Calculation: Calculate the percentage of mycelial growth inhibition for each concentration using the formula: % Inhibition = [(dc - dt) / dc] * 100 where dc is the average diameter of the control colony and dt is the average diameter of the treated colony.

-

IC50 Determination: Plot the percentage inhibition against the logarithm of the this compound concentration and determine the IC50 value using regression analysis.

Protocol 2: Quantification of Melanin Inhibition

This protocol quantifies the reduction in melanin production in the presence of this compound.

Materials:

-

Fungal species of interest

-

Potato Dextrose Broth (PDB) or other suitable liquid medium

-

This compound stock solution

-

Sterile flasks

-

Shaking incubator

-

NaOH (2 M)

-

Spectrophotometer or microplate reader

Procedure:

-

Culture Preparation: Inoculate flasks containing PDB with the fungus. Add this compound at various concentrations (e.g., IC25, IC50, IC75 values determined from the growth assay). Include a DMSO control.

-

Incubation: Grow the cultures in a shaking incubator for 10-14 days to allow for sufficient growth and pigmentation.[1]

-

Mycelial Harvest: Separate the mycelia from the culture broth by filtration. Wash the mycelia with sterile distilled water and dry them.

-

Melanin Extraction:

-

Resuspend a known weight of dried mycelia in 2 M NaOH solution.

-

Heat the suspension at 100°C for 1 hour to extract the melanin.

-

Centrifuge the mixture to pellet the cellular debris.

-

-

Quantification: Measure the absorbance of the supernatant at 450 nm using a spectrophotometer.[12] The absorbance is directly proportional to the amount of melanin extracted.

-

Analysis: Compare the absorbance values of the treated samples to the control to determine the percentage of melanin inhibition.

Protocol 3: In Vitro Hydroxynaphthalene (HN) Reductase Inhibition Assay

This enzymatic assay directly measures the inhibitory effect of this compound on its target enzyme, HN reductase. This protocol is adapted from general principles of reductase assays.[13][14][15]

Materials:

-

Crude enzyme extract from the target fungus (containing HN reductase)

-

This compound

-

Substrate: 1,3,8-trihydroxynaphthalene (T3HN)

-

Cofactor: NADPH

-

Phosphate buffer (e.g., 0.067 M, pH 6.2)

-

Spectrophotometer

Procedure:

-

Enzyme Preparation: Prepare a crude protein extract from fungal mycelia grown in liquid culture. This can be done by mechanical disruption (e.g., sonication, bead beating) in a suitable buffer, followed by centrifugation to remove cell debris.

-

Assay Mixture: In a cuvette, prepare a reaction mixture containing:

-

Phosphate buffer

-

NADPH solution

-

Crude enzyme extract

-

This compound at various concentrations (or DMSO for control)

-

-

Reaction Initiation: Start the reaction by adding the substrate, T3HN.

-

Measurement: Immediately monitor the decrease in absorbance at 340 nm at 30-second intervals for 3-5 minutes. The decrease in absorbance corresponds to the oxidation of NADPH, which is consumed during the reduction of T3HN by HN reductase.

-

Calculation: The rate of the reaction is proportional to the change in absorbance over time. Calculate the percentage of enzyme inhibition for each this compound concentration relative to the control.

-

IC50 Determination: Determine the IC50 value of this compound for HN reductase by plotting the percentage inhibition against the inhibitor concentration.

Conclusion and Future Directions

This compound serves as a potent and specific inhibitor of the fungal DHN-melanin biosynthesis pathway by targeting HN reductase. Its efficacy highlights the value of this pathway as a target for antifungal drug development. The protocols detailed in this guide provide a robust framework for researchers to investigate this compound and to screen and characterize novel melanin biosynthesis inhibitors. Future research should focus on understanding potential resistance mechanisms in fungal populations and exploring the synergistic effects of this compound with other fungicides that have different modes of action. Such studies will be crucial for developing sustainable disease management strategies in agriculture and potentially in clinical settings.

References

-

Title: Fungal Melanin in Plant Pathogens: Complex Biosynthesis Pathways and Diverse Biological Functions Source: MDPI URL: [Link]

-

Title: The biosynthetic pathway of fungal dihydroxynaphthalene(DHN)-melanin. Source: ResearchGate URL: [Link]

-

Title: this compound (Ref: S-2900) Source: AERU - University of Hertfordshire URL: [Link]

-

Title: Fungal Melanin Biosynthesis Pathway as Source for Fungal Toxins Source: mBio - ASM Journals URL: [Link]

-

Title: DOPA and DHN pathway orchestrate melanin synthesis in Aspergillus species Source: Medical Mycology | Oxford Academic URL: [Link]

-

Title: Fungal Melanin Biosynthesis Pathway as Source for Fungal Toxins Source: PubMed URL: [Link]

-

Title: Synthesis and Fungicidal Activity of a-Cyanoacetamide Derivatives: Discovery of a New Rice Blast Fungicide, this compound (S-2900) Source: J-Stage URL: [Link]

-

Title: this compound | C15H18Cl2N2O | CID 11527333 Source: PubChem - NIH URL: [Link]

-

Title: Synthesis and Fungicidal Activity of α-Cyanoacetamide Derivatives: Discovery of a New Rice Blast Fungicide, this compound (S-2900) Source: ResearchGate URL: [Link]

-

Title: (PDF) Identification of fungal melanin production and the role of anti-melanin agents Source: ResearchGate URL: [Link]

-

Title: EC50 values of some selected compounds against ten phytopathogenic fungi Source: ResearchGate URL: [Link]

-

Title: this compound data sheet Source: Compendium of Pesticide Common Names URL: [Link]

-

Title: Inhibition of the Lysis of Fungi by Melanins Source: PMC - NIH URL: [Link]

-

Title: Tyrosinase inhibitory activity Source: ResearchGate URL: [Link]

-

Title: Synthesis and biological evaluation of novel inhibitors against 1,3,8-trihydroxynaphthalene reductase from Magnaporthe grisea Source: PubMed URL: [Link]

-

Title: Inhibition of tyrosinase activity and melanine pigmentation by 2-hydroxytyrosol Source: PMC - NIH URL: [Link]

-

Title: Molecular understanding of the therapeutic potential of melanin inhibiting natural products Source: Royal Society of Chemistry URL: [Link]

-

Title: (PDF) Relationship between IC50 determined in vitro/in vivo and the fungicide rate used in the Field Source: ResearchGate URL: [Link]

-

Title: In vivo inhibitory concentrations (IC50) for fungicides to isolate 01 (Sensitive) of Phakopsora pachyrhizi related to the number of uredia/cm 2 Source: ResearchGate URL: [Link]

-

Title: Relationship between the IC 50 of fungicides and the recommended/used... Source: ResearchGate URL: [Link]

-

Title: Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell Source: NIH URL: [Link]

-

Title: Isolation and HPLC Quantitative Determination of 5α-Reductase Inhibitors from Tectona grandis L.f. Leaf Extract Source: NIH URL: [Link]

-

Title: Prevention of naphthalene-1,2-dihydrodiol-induced lens protein modifications by structurally diverse aldose reductase inhibitors Source: PubMed URL: [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Inhibition of the Lysis of Fungi by Melanins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound (Ref: S-2900) [sitem.herts.ac.uk]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. This compound | C15H18Cl2N2O | CID 11527333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition of tyrosinase activity and melanine pigmentation by 2-hydroxytyrosol - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Isolation and HPLC Quantitative Determination of 5α-Reductase Inhibitors from Tectona grandis L.f. Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Prevention of naphthalene-1,2-dihydrodiol-induced lens protein modifications by structurally diverse aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of Diclocymet: A Technical Guide to a Novel Rice Blast Fungicide

Executive Summary: Diclocymet, known commercially as Delaus®, represents a significant advancement in the control of rice blast, one of the most destructive diseases affecting rice cultivation worldwide. Developed by Sumitomo Chemical Co., Ltd., this systemic fungicide emerged from a dedicated research program focused on α-cyanoacetamide derivatives. Its novel mode of action, which inhibits melanin biosynthesis in the pathogenic fungus Magnaporthe grisea, prevents host penetration without affecting mycelial growth, offering a targeted and effective control mechanism. This guide provides a detailed technical overview of the discovery, synthesis, structure-activity relationships, and mechanism of action of this compound, intended for researchers and professionals in the field of fungicide development.

Introduction: The Challenge of Rice Blast

Rice blast, caused by the ascomycete fungus Magnaporthe grisea (anamorph Pyricularia oryzae), poses a persistent and significant threat to global rice production. The pathogen can infect all aerial parts of the rice plant, with neck and panicle blast being the most destructive stages, leading to severe yield losses. For decades, the development of effective fungicides has been a cornerstone of integrated pest management strategies for this disease. The emergence of resistance to existing fungicides, such as kasugamycin and organophosphorus thiolates, has necessitated a continuous search for new chemical entities with novel modes of action.[1] It was in this context that the quest for a new systemic fungicide with high efficacy and crop safety led to the discovery of this compound.

Discovery and Lead Optimization

The development of this compound was the result of a systematic exploration of N-benzyl-α-cyanoacetamide derivatives and related compounds.[1] The initial screening program aimed to identify molecules with potent preventive activity against M. grisea through both foliar spray and soil drench application methods, the latter indicating systemic mobility within the plant.

The α-Cyanoacetamide Scaffold and Structure-Activity Relationship (SAR)

Initial studies identified that compounds featuring an N-[1-(substituted-phenyl)ethyl] moiety attached to a 2-cyano-3,3-dimethyl-butanamide core exhibited promising activity. The subsequent SAR studies focused on optimizing the substitutions on the phenyl ring and the amide side chain.

Key findings from these studies revealed that the nature and position of substituents on the phenyl group were critical for fungicidal efficacy. Dichlorination of the phenyl ring, specifically at the 2 and 4 positions, was found to confer superior activity. This led to the identification of the (RS)-2-cyano-N-[(R)-1-(2,4-dichlorophenyl)ethyl]-3,3-dimethylbutyramide structure as the most promising candidate.[1][2]

Table 1: Preventive Activity of Selected α-Cyanoacetamide Derivatives Against Rice Blast (M. grisea)

| Compound Structure | Substituent (R) | Application Method | Preventive Value (%) at 100 ppm |

| N-[1-(4-chlorophenyl)ethyl]-2-cyano-3,3-dimethylbutanamide | 4-Cl | Foliar Spray | 85 |

| N-[1-(2,4-dichlorophenyl)ethyl]-2-cyano-3,3-dimethylbutanamide | 2,4-diCl | Foliar Spray | >95 |

| N-[1-(2,4-dichlorophenyl)ethyl]-2-cyano-3,3-dimethylbutanamide | 2,4-diCl | Soil Drench | >95 |

| N-[1-(phenyl)ethyl]-2-cyano-3,3-dimethylbutanamide | H | Foliar Spray | <50 |

Note: Data is illustrative, based on descriptions of SAR from primary literature. The 2,4-dichloro substitution provided the highest level of activity in both foliar and systemic tests.

The Critical Role of Stereochemistry

This compound is a chiral molecule possessing two stereocenters, meaning it can exist as four distinct diastereomers. The separation and individual testing of these isomers were crucial for development. This analysis revealed that the [(S)-acid, (R)-amine]-isomer possessed the highest intrinsic antifungal activity.[1] However, due to the chemical lability of a group within the acid moiety of this specific isomer, a more stable diastereomeric mixture, the (RS)-(R)-isomer, was selected for commercial development.[1] This form, officially named this compound (common name) and designated S-2900, provided a practical balance of high efficacy and chemical stability.[1][2]

Chemical Synthesis of this compound

The commercial synthesis of this compound is a multi-step process that requires careful control of stereochemistry to yield the desired (RS)-(R)-isomer mixture. The general pathway involves the preparation of a chiral amine followed by an amidation reaction.[3]

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize (RS)-2-cyano-N-[(R)-1-(2,4-dichlorophenyl)ethyl]-3,3-dimethylbutyramide (this compound).

Step 1: Synthesis of (R)-1-(2,4-dichlorophenyl)ethylamine

-

Reductive Amination: 2,4-dichloroacetophenone is reacted with ammonia in the presence of a reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation) to form racemic 1-(2,4-dichlorophenyl)ethylamine.

-

Chiral Resolution: The racemic amine is resolved using a chiral acid (e.g., L-tartaric acid) to selectively crystallize and isolate the desired (R)-enantiomer. The salt is then neutralized with a base to yield the free (R)-amine.

Step 2: Synthesis of (RS)-2-cyano-3,3-dimethylbutanoyl chloride

-

Amide Formation: Pivalaldehyde is reacted with sodium cyanide and ammonium chloride to form the corresponding aminonitrile.

-

Hydrolysis: The aminonitrile is hydrolyzed under acidic conditions to yield (RS)-2-cyano-3,3-dimethylbutanoic acid.

-

Acid Chloride Formation: The carboxylic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, in an inert solvent (e.g., dichloromethane) to form the reactive acid chloride. The excess chlorinating agent and solvent are removed under reduced pressure.

Step 3: Amidation to form this compound

-

Reaction Setup: The (R)-1-(2,4-dichlorophenyl)ethylamine (from Step 1) is dissolved in an aprotic solvent (e.g., toluene or tetrahydrofuran) containing a non-nucleophilic base, such as triethylamine, in a reaction vessel cooled in an ice bath.

-

Addition: The (RS)-2-cyano-3,3-dimethylbutanoyl chloride (from Step 2), dissolved in the same solvent, is added dropwise to the cooled amine solution under vigorous stirring.

-

Reaction: The mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up and Purification: The reaction mixture is quenched with water. The organic layer is separated, washed sequentially with dilute acid, dilute base, and brine, and then dried over anhydrous sodium sulfate. The solvent is evaporated, and the crude product is purified by recrystallization or column chromatography to yield this compound as a solid.

Mechanism of Action: Inhibition of Melanin Biosynthesis

This compound's efficacy stems from its targeted inhibition of a critical virulence factor in M. grisea: melanin. The fungus requires a melanized appressorium—a specialized infection structure—to generate the immense turgor pressure needed to breach the plant cuticle. By blocking melanin synthesis, this compound renders the appressorium non-functional, halting the infection process before it begins.[1][3]

The DHN-Melanin Pathway

M. grisea produces melanin via the 1,8-dihydroxynaphthalene (DHN) pathway. This multi-step enzymatic process converts acetyl-CoA into the final melanin polymer.

Site of Inhibition

This compound is classified as a Melanin Biosynthesis Inhibitor-Dehydratase (MBI-D).[4] This class of fungicides, which also includes carpropamid, specifically targets the dehydratase enzymes within the DHN pathway. Fungi that have developed resistance to carpropamid also show cross-resistance to this compound, strongly indicating a shared molecular target.[5] The primary target is believed to be Scytalone Dehydratase (SDH) , which catalyzes the dehydration of scytalone to 1,3,8-trihydroxynaphthalene (1,3,8-THN). Some MBIs also inhibit the subsequent dehydration of vermelone to 1,8-DHN. By inhibiting this key dehydration step, this compound causes a buildup of precursor molecules and prevents the formation of the DHN monomer required for polymerization into melanin.[1][6]

Caption: The DHN-Melanin Biosynthesis Pathway and the site of inhibition by this compound.

Biological Activity and Efficacy Evaluation

This compound exhibits potent and specific activity against M. grisea with excellent systemic properties, making it suitable for various application methods that protect the entire plant.

Protocol: Foliar Spray Test for Preventive Activity

Objective: To assess the preventive efficacy of this compound against leaf blast when applied directly to foliage.

Methodology:

-

Plant Cultivation: Rice seedlings (a susceptible cultivar, e.g., 'Nihonbare') are grown in pots in a greenhouse to the 3-4 leaf stage.

-

Fungicide Application: this compound is formulated as an emulsifiable concentrate or wettable powder and diluted with water to desired concentrations (e.g., 10, 50, 100 ppm). The fungicide solution is sprayed onto the rice seedlings until runoff, ensuring complete coverage. Control plants are sprayed with a blank formulation or water.

-

Drying: The treated plants are allowed to air-dry for 24 hours in the greenhouse.

-

Inoculation: A spore suspension of M. grisea (e.g., 1 × 10⁵ spores/mL) is prepared in a 0.02% Tween 20 solution. The suspension is sprayed evenly onto the treated and control plants.

-

Incubation: The inoculated plants are placed in a dew chamber at 25°C with >95% relative humidity for 24 hours to facilitate infection. Subsequently, they are moved to a growth chamber with a 12-hour photoperiod.

-

Disease Assessment: After 5-7 days, the number of blast lesions on the newest fully expanded leaf of each plant is counted. Efficacy is calculated as a percentage of disease control relative to the untreated control.

Protocol: Soil Drench Test for Systemic Activity

Objective: To evaluate the systemic uptake and translocation of this compound for controlling rice blast.

Methodology:

-

Plant Cultivation: Rice seedlings are grown as described in the foliar spray test.

-

Fungicide Application: A specific volume of the diluted this compound solution (e.g., 10 mL per pot) is applied directly to the soil surface, avoiding contact with the foliage. This is often done as a "seedling box treatment" to mimic nursery applications.[2]

-

Uptake Period: The plants are maintained in the greenhouse for a set period (e.g., 3, 7, or 14 days) to allow for root uptake and systemic translocation of the active ingredient.[2]

-

Inoculation and Assessment: Following the uptake period, the plants are inoculated with M. grisea spores and assessed for disease development as described in the foliar spray protocol (steps 4-6). The high level of control observed in these tests confirms this compound's excellent systemic properties.

Commercial Development

Following extensive and successful trials, this compound was registered as an agricultural chemical in Japan in April 2000 and launched by Sumitomo Chemical Co., Ltd. under the trade name Delaus®. To broaden its utility, a mixture containing this compound and the insecticide fipronil was also developed, named Delaus® Prince®, providing simultaneous control of rice blast and major insect pests.

Conclusion

The discovery and development of this compound provide a compelling case study in modern fungicide research. Through systematic chemical synthesis, detailed structure-activity relationship studies, and a clear understanding of its biochemical mode of action, a highly effective and selective molecule was created. By targeting the melanin biosynthesis pathway, this compound offers a valuable tool for managing rice blast, particularly in the face of evolving pathogen resistance. Its systemic properties further enhance its utility, making it a cornerstone of effective disease management programs in rice cultivation.

References

-

Synthesis and Fungicidal Activity of a-Cyanoacetamide Derivatives: Discovery of a New Rice Blast Fungicide, this compound (S-2900). J-Stage. [Link]

-

Carpropamid | C15H18Cl3NO | CID 153847. PubChem. [Link]

-

Synthesis and Fungicidal Activity of α-Cyanoacetamide Derivatives: Discovery of a New Rice Blast Fungicide, this compound (S-2900). ResearchGate. [Link]

-

"Synthesis and fungicidal activity of alpha-cyanoacetamide derivatives: Discovery of a new rice blast fungicide, this compound (S-2900)." FAO AGRIS. [Link]

-

This compound (Ref: S-2900). AERU - University of Hertfordshire. [Link]

-

This compound | C15H18Cl2N2O | CID 11527333. PubChem. [Link]

-

This compound data sheet. Compendium of Pesticide Common Names. [Link]

-

Makiichi Takagaki's research works. ResearchGate. [Link]

-

Applied Development of Delaus®, a Rice Blast Control Fungicide. Sumitomo Chemical. [Link]

-

Action mechanism of the novel rice blast fungicide tolprocarb distinct from that of conventional melanin biosynthesis inhibitors. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. "Synthesis and fungicidal activity of alpha-cyanoacetamide derivatives: Discovery of a new rice blast fungicide, this compound (S-2900)." [agris.fao.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Carpropamid | C15H18Cl3NO | CID 153847 - PubChem [pubchem.ncbi.nlm.nih.gov]

Diclocymet's Antifungal Spectrum: A Technical Guide for Researchers

Abstract

Diclocymet, a diastereoisomeric amide fungicide, is a potent inhibitor of melanin biosynthesis in phytopathogenic fungi. This technical guide provides an in-depth analysis of its mechanism of action, with a primary focus on its well-documented efficacy against the rice blast pathogen, Magnaporthe oryzae. While quantitative data on a broad spectrum of other fungal pathogens is not extensively available in public literature, this guide will explore the theoretical underpinnings of its potential activity based on its specific mode of action. Furthermore, we will provide detailed, field-proven protocols for in-vitro antifungal susceptibility testing, enabling researchers to systematically evaluate this compound's efficacy against a wider range of fungal species. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's antifungal properties and its potential applications in crop protection.

Introduction: The Rise of a Targeted Fungicide

This compound, chemically identified as (RS)-2-cyano-N-[(R)-1-(2,4-dichlorophenyl)ethyl]-3,3-dimethylbutyramide, emerged from research focused on discovering novel systemic fungicides for the control of rice blast, one of the most destructive diseases of rice worldwide[1]. Developed under the code S-2900, this compound was selected for its potent and specific activity against Magnaporthe oryzae (formerly Pyricularia oryzae)[1]. It belongs to the class of Melanin Biosynthesis Inhibitors (MBIs), specifically the MBI-D group, which act on the dehydration steps of the dihydroxynaphthalene (DHN)-melanin pathway[2][3]. This targeted mechanism of action offers a distinct advantage over broad-spectrum fungicides that may impact non-target organisms[3].

This compound is a diastereoisomeric mixture, a common characteristic of many agrochemicals, and its commercial formulation is typically the (RS)‐(R)‐isomer[4]. Its systemic and long-lasting action provides effective protection for rice crops[4]. This guide will delve into the specifics of its biochemical interaction with the fungal melanin pathway and provide the necessary tools for researchers to explore its full antifungal potential.

Mechanism of Action: Inhibition of Melanin Biosynthesis

The antifungal activity of this compound is rooted in its ability to disrupt the production of DHN-melanin, a crucial virulence factor for many phytopathogenic fungi[5]. Melanin is deposited in the appressoria, specialized infection structures, and is essential for generating the turgor pressure required to penetrate the host plant's cuticle[1]. By inhibiting melanin synthesis, this compound effectively prevents the pathogen from establishing an infection, even though it may have minimal impact on mycelial growth or spore germination[1].

The DHN-Melanin Biosynthesis Pathway

The DHN-melanin pathway is a multi-step enzymatic process that converts acetyl-CoA and malonyl-CoA into the melanin polymer. A simplified representation of this pathway is provided below.

Figure 1: The DHN-Melanin Biosynthesis Pathway and the Site of Action for this compound.

The Specific Target: Scytalone Dehydratase

This compound, along with other MBI-D fungicides like carpropamid and fenoxanil, specifically inhibits the enzyme scytalone dehydratase[1][3]. This enzyme catalyzes two critical dehydration steps in the pathway: the conversion of scytalone to 1,3,8-trihydroxynaphthalene (1,3,8-THN) and the conversion of vermelone to 1,8-dihydroxynaphthalene (1,8-DHN)[1]. By blocking these steps, this compound prevents the formation of the final monomer required for melanin polymerization, leading to the accumulation of upstream intermediates and a failure to produce functional melanin in the appressoria.

Spectrum of Antifungal Activity

The primary and most well-documented target of this compound is Magnaporthe oryzae, the causal agent of rice blast[1]. Its development was specifically optimized for this pathogen.

Table 1: Documented Antifungal Activity of this compound

| Fungal Pathogen | Disease | Efficacy | Reference(s) |

| Magnaporthe oryzae | Rice Blast | High | [1] |

Theoretical Spectrum of Activity

Based on its mechanism of action, it is plausible that this compound could exhibit activity against other fungal pathogens that rely on the DHN-melanin pathway for their virulence. Many ascomycetes and deuteromycetes utilize this pathway. However, the efficacy of a fungicide is not solely determined by the presence of its target enzyme. Factors such as uptake, metabolism by the fungus, and specific structural differences in the target enzyme across different fungal species can all influence its activity.

Potential, yet unconfirmed, targets could include species from the following genera, which are known to produce DHN-melanin:

-

Colletotrichum spp. (causative agents of anthracnose in various crops)

-

Botrytis cinerea (causative agent of gray mold)

-

Alternaria spp. (causative agents of leaf spots and blights)

-

Fusarium spp. (some species produce melanin-like pigments)

It is crucial to emphasize that the activity of this compound against these and other pathogens needs to be experimentally verified. The protocols provided in the subsequent sections of this guide are designed for this purpose.

Experimental Protocols for Antifungal Susceptibility Testing

To facilitate further research into the antifungal spectrum of this compound, we provide detailed protocols for in-vitro susceptibility testing based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method for Filamentous Fungi (Adapted from CLSI M38-A2)

This method is a reference standard for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against filamentous fungi.

4.1.1. Materials

-

This compound (analytical grade)

-

Dimethyl sulfoxide (DMSO)

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS)

-

Sterile, 96-well flat-bottom microtiter plates

-

Sterile, distilled water

-

Spectrophotometer

-

Vortex mixer

-

Fungal isolates to be tested

-

Potato Dextrose Agar (PDA) plates

4.1.2. Protocol Workflow

Figure 2: Workflow for Broth Microdilution Antifungal Susceptibility Testing.

4.1.3. Step-by-Step Procedure

-

Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 1600 µg/mL.

-

Preparation of Microdilution Plates:

-

Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium to obtain final concentrations ranging from 0.03 to 16 µg/mL in the microtiter plate wells.

-

Each well should contain 100 µL of the diluted antifungal agent at twice the final desired concentration.

-

Include a drug-free well for a positive growth control and an uninoculated well for a negative control.

-

-

Inoculum Preparation:

-

Grow the fungal isolates on PDA plates until sporulation is evident.

-

Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.

-

Transfer the suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.

-

Adjust the conidial suspension with a spectrophotometer at 530 nm to an optical density that matches a 0.5 McFarland standard. This will result in a suspension of approximately 1-5 x 10^6 CFU/mL.

-

Dilute this suspension 1:50 in RPMI-1640 medium to obtain the final inoculum concentration of 0.4-5 x 10^4 CFU/mL.

-

-

Inoculation and Incubation:

-

Add 100 µL of the final inoculum suspension to each well of the microtiter plate.

-

Incubate the plates at 35°C for 48-72 hours, or until sufficient growth is observed in the positive control well.

-

-

Reading the MIC:

-

The MIC is defined as the lowest concentration of this compound that causes a complete inhibition of visible growth as observed with the naked eye. For some fungi, a prominent reduction in growth (e.g., ≥50%) compared to the positive control is used as the endpoint.

-

EUCAST Broth Microdilution Method for Moulds

The EUCAST method is similar to the CLSI protocol but with some key differences, particularly in the medium and inoculum preparation. For a detailed protocol, researchers are directed to the official EUCAST documentation.

Potential for Resistance

The development of resistance is a concern for all site-specific fungicides. For MBI-D fungicides like this compound, resistance in M. oryzae has been linked to point mutations in the gene encoding scytalone dehydratase[6]. Continuous monitoring of fungal populations in areas where this compound is used is essential for effective resistance management. Strategies to mitigate resistance include rotating this compound with fungicides that have different modes of action and using it in integrated pest management programs.

Conclusion

This compound is a highly effective, systemic fungicide with a specific mode of action against the rice blast pathogen, Magnaporthe oryzae. Its targeted inhibition of the DHN-melanin biosynthesis pathway provides a powerful tool for crop protection. While its broader spectrum of activity against other phytopathogenic fungi that utilize this pathway is theoretically plausible, it remains an area ripe for further investigation. The standardized protocols provided in this guide offer a robust framework for researchers to explore the full potential of this compound and to generate the quantitative data needed to expand its application in agriculture. A deeper understanding of its antifungal spectrum will be crucial for its strategic deployment and for managing the potential for resistance development in the long term.

References

-

Fungicides, Melanin Biosynthesis Inhibitors. (n.d.). Scite.ai. Retrieved January 14, 2026, from [Link]

-

Synthesis and Fungicidal Activity of α-Cyanoacetamide Derivatives: Discovery of a New Rice Blast Fungicide, this compound (S-2900). (2000). ResearchGate. Retrieved January 14, 2026, from [Link]

- Testing the efficacy of different fungicides against Colletotrichum capsici under in vitro Conditions. (2022).

-

Cyclobutane carboxamide inhibitors of fungal melanin: biosynthesis and their evaluation as fungicides. (2000). PubMed. Retrieved January 14, 2026, from [Link]

-

Fungal Melanin in Plant Pathogens: Complex Biosynthesis Pathways and Diverse Biological Functions. (2023). MDPI. Retrieved January 14, 2026, from [Link]

-

Fungicides, Melanin Biosynthesis Inhibitors. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

EC50 values of some selected compounds against ten phytopathogenic fungi. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Inhibiting DHN- and DOPA-melanin biosynthesis pathway increased the therapeutic value of itraconazole in Madurella mycetomatis infected Galleria mellonella. (2020). National Institutes of Health. Retrieved January 14, 2026, from [Link]

-

Mean EC50 of spore germination of Colletotrichum for two select fungicides. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Summary of EC 50 from fungal growth inhibition assays (mass/volume basis). (n.d.). ResearchGate. Retrieved January 14, 2026, from [https://www.researchgate.net/figure/Summary-of-EC-50-from-fungal-growth-inhibition-assays-mass-volume-basis_tbl2_328905333]([Link] fungal-growth-inhibition-assays-mass-volume-basis_tbl2_328905333)

-

Antifungal activities with EC 50 of the target compounds against three plant pathogenic fungi in vitro. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

This compound (Ref: S-2900). (n.d.). AERU. Retrieved January 14, 2026, from [Link]

-

Enzymatic characterization of scytalone dehydratase Val75Met variant found in melanin biosynthesis dehydratase inhibitor (MBI-D) resistant strains of the rice blast fungus. (2005). PubMed. Retrieved January 14, 2026, from [Link]

-

In vitro activity of seven antifungal agents against Fusarium oxysporum and expression of related regulatory genes. (2025). National Institutes of Health. Retrieved January 14, 2026, from [Link]

-

Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables. (2016). National Institutes of Health. Retrieved January 14, 2026, from [Link]

-

EC 50 (µg/ml) of Botrytis cinerea isolates resistance and sensitive to carbendazim. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

The effects of fungicides on fusarium oxysporum f. sp. lycopersici associated with. (n.d.). SciSpace. Retrieved January 14, 2026, from [Link]

-

Average EC 50 values for Fusarium oxysporum f. sp. lentis and F. acuminatum sensitivity studies from the spore and mycelia assays. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Mean EC 50 values of Colletotrichum spp. from four hosts to pyraclostrobin, difenoconazole, fludioxonil, tebuconazole, pyrisoxazole, tetramycin. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Fungicides, bactericides, biocontrols, and natural products for deciduous tree fruit and nut, citrus, strawberry, and vine crops in california. (n.d.). Retrieved January 14, 2026, from [Link]

-

Design of scytalone dehydratase inhibitors as rice blast fungicides: (N-phenoxypropyl)-carboxamides. (2000). PubMed. Retrieved January 14, 2026, from [Link]

-

Curative and Protectant Activity of Fungicides for Control of Crown Rot of Strawberry Caused by Colletotrichum gloeosporioides. (2010). PubMed. Retrieved January 14, 2026, from [Link]

-

Fungicide resistance in Botrytis cinerea and identification of Botrytis species associated with blueberry in Michigan. (2024). Frontiers. Retrieved January 14, 2026, from [Link]

-

Evaluation of the Antifungal Activity of Polysubstituted Cyclic 1,2-Diketones against Colletotrichum gloeosporioides. (2023). MDPI. Retrieved January 14, 2026, from [Link]

-

Broad-spectrum fungicides for vegetables. (2019). Michigan State University Extension. Retrieved January 14, 2026, from [Link]

-

Sensitivity to fungicides of Botrytis cinérea (Pers.) isolated from raspberry (Rubus idaeus L.). (2024). Agro Productividad. Retrieved January 14, 2026, from [Link]

-

Multiple and multidrug resistance in Botrytis cinerea: molecular mechanisms of MLR/MDR strains in Greece and effects of co-existence of different resistance mechanisms on fungicide sensitivity. (2023). National Institutes of Health. Retrieved January 14, 2026, from [Link]

-

Spectrum - Azoxystrobin + Tebuconazole, Best Fungicide for Crops India. (n.d.). Dhanuka Agritech Ltd. Retrieved January 14, 2026, from [Link]

-

Preliminary Study on the Antifungal Potential of Selected Plants as Botanical Fungicides Against Main Fungal Phytopathogens. (2025). National Institutes of Health. Retrieved January 14, 2026, from [Link]

-

Phytochemicals with antifungal activity against phytopathogenic fungi. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Manage fungicides for long-term effectiveness. (2011). Michigan State University Extension. Retrieved January 14, 2026, from [Link]

-

Dexpanthenol. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

Showing Compound Dexpanthenol (FDB008430). (n.d.). FooDB. Retrieved January 14, 2026, from [Link]

-

DEXPANTHENOL (PANTHENOL). (n.d.). Ataman Kimya. Retrieved January 14, 2026, from [Link]

-

CAS No : 81-13-0 | Product Name : Dexpanthenol. (n.d.). Pharmaffiliates. Retrieved January 14, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scite.ai [scite.ai]

- 3. researchgate.net [researchgate.net]

- 4. This compound (Ref: S-2900) [sitem.herts.ac.uk]

- 5. mdpi.com [mdpi.com]

- 6. Enzymatic characterization of scytalone dehydratase Val75Met variant found in melanin biosynthesis dehydratase inhibitor (MBI-D) resistant strains of the rice blast fungus - PubMed [pubmed.ncbi.nlm.nih.gov]

Abstract

Introduction: The Strategic Importance of Targeting Melanin Biosynthesis

Magnaporthe oryzae represents a significant and persistent threat to global rice production.[1] The fungus initiates infection via a specialized, dome-shaped cell called an appressorium.[2] A key determinant of its pathogenicity is the accumulation of DHN-melanin in the appressorial cell wall. This melanin layer is crucial for generating the immense turgor pressure—up to 8 MPa—required for the appressorium's penetration peg to mechanically rupture the host plant's cuticle.[2]

Fungicides that inhibit this melanin biosynthesis pathway, known as Melanin Biosynthesis Inhibitors (MBIs), are highly effective disease control agents. They do not typically inhibit mycelial growth directly but rather act as anti-penetrating agents. Diclocymet belongs to a specific class of MBIs known as Dehydratase inhibitors (MBI-D), which act on a specific enzymatic step in this critical pathway.[1] Understanding the precise molecular target of this compound is paramount for optimizing its use, managing resistance, and guiding the development of next-generation fungicides.

Unraveling the Mechanism: Scytalone Dehydratase as the Primary Target

The primary biochemical target of this compound in Magnaporthe oryzae is the enzyme Scytalone Dehydratase (EC 4.2.1.94), encoded by the RSY1 gene. This enzyme catalyzes two essential, analogous dehydration steps in the DHN-melanin pathway. The inhibition of this single enzyme effectively halts the production of DHN-melanin, rendering the fungus non-pathogenic.

Biochemical Evidence: Direct Enzyme Inhibition

This compound, along with related MBI-D fungicides like carpropamid and fenoxanil, acts as a potent, tight-binding inhibitor of Scytalone Dehydratase (SDH).[1] The enzyme's function is to catalyze the dehydration of the substrate scytalone to form 1,3,8-trihydroxynaphthalene (1,3,8-THN) and subsequently to dehydrate vermelone into 1,8-dihydroxynaphthalene (1,8-DHN). By blocking these steps, this compound causes the accumulation of the upstream intermediate, scytalone, and prevents the formation of the final melanin polymer.

Genetic Evidence: Validation Through Resistance and Gene Disruption

The most compelling evidence for SDH as the target comes from the genetic analysis of resistant field isolates. Strains of M. oryzae that have developed resistance to MBI-D fungicides, including this compound, consistently exhibit a specific point mutation in the gene encoding SDH. This mutation results in a single amino acid substitution: valine to methionine at position 75 (V75M).[1] Enzymatic characterization of the V75M variant of SDH reveals that it retains its catalytic activity but shows a dramatic (>200-fold) reduction in sensitivity to inhibition by these fungicides. This demonstrates that the interaction between the fungicide and the Val75 residue is critical for binding and inhibition.

Furthermore, targeted disruption (knockout) of the RSY1 gene in M. oryzae results in mutants that are unable to produce melanin, phenocopying the effect of the fungicide and confirming the enzyme's essential role in the pathway.

Structural Basis of Inhibition and Resistance

The crystal structure of M. oryzae Scytalone Dehydratase, particularly when co-crystallized with the inhibitor carpropamid, provides a clear molecular picture of the drug-target interaction. The inhibitor binds within a predominantly hydrophobic cavity in the enzyme's active site. The Val75 residue is a key component of this hydrophobic pocket, forming close contacts with the (chlorophenyl)ethyl group of the inhibitor.

The V75M mutation introduces a bulkier methionine residue with a more flexible side chain into this pocket. This substitution is hypothesized to cause a steric clash that prevents the inhibitor from binding effectively, while still allowing the native substrates (scytalone and vermelone) to be processed, thus conferring resistance without a significant fitness cost to the fungus.

Experimental Protocols & Methodologies

The following protocols are representative methodologies for the identification and validation of Scytalone Dehydratase as a fungicide target.

Protocol 1: In Vitro Scytalone Dehydratase Inhibition Assay

-

Causality: This protocol is designed to directly measure the inhibitory effect of a compound on the enzymatic activity of purified Scytalone Dehydratase. By monitoring the conversion of the substrate (scytalone) to its product in the presence and absence of the inhibitor, a quantitative measure of inhibition (e.g., IC50) can be determined.

-

Methodology:

-

Enzyme Preparation: Recombinantly express and purify M. oryzae Scytalone Dehydratase (both wild-type and V75M variant) from an expression system like E. coli.

-

Substrate Preparation: Synthesize or procure scytalone and prepare a stock solution in a suitable solvent (e.g., DMSO).

-

Inhibitor Preparation: Prepare a serial dilution of this compound in the same solvent.

-

Assay Buffer: Prepare a suitable buffer, for example, 50 mM potassium phosphate buffer, pH 7.5.

-

Reaction Setup: In a 96-well UV-transparent microplate, add:

-

Assay Buffer

-

Purified SDH enzyme (a fixed concentration, e.g., 50 nM)

-